

Application Notes & Protocols: Methyl 3-hydroxyundecanoate as an Analytical Standard

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Compound of Interest

Compound Name: Methyl 3-hydroxyundecanoate

Cat. No.: B1149165

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Introduction

Methyl 3-hydroxyundecanoate is a methyl ester of a medium-chain 3-hydroxy fatty acid. While specific research on this compound is limited, its structural analogues, such as methyl 3-hydroxydecanoate and methyl 3-hydroxydodecanoate, are recognized as components of lipids and can be utilized in various research applications.^{[1][2]} This document provides detailed application notes and protocols for the use of **Methyl 3-hydroxyundecanoate** as an analytical standard, particularly as an internal standard, for quantitative analysis in complex biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies provided are based on established principles for the analysis of fatty acid methyl esters (FAMES) and related metabolites.^{[3][4][5]}

Physicochemical Properties and Handling

Property	Value	Reference
Molecular Formula	C12H24O3	Derived from structure
Molecular Weight	216.32 g/mol	Derived from formula
Appearance	Colorless to pale yellow liquid (Expected)	[6]
Solubility	Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane)	[6]
Storage	Store at -20°C for long-term stability.	[6]

Note: The properties listed above are based on known characteristics of similar medium-chain fatty acid methyl esters. It is recommended to consult the Certificate of Analysis provided by the supplier for specific details.

Application: Internal Standard for Quantitative Analysis

Methyl 3-hydroxyundecanoate is well-suited for use as an internal standard (IS) in quantitative analytical methods. An ideal internal standard should be chemically similar to the analyte of interest but not naturally present in the sample. Its primary role is to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the use of **Methyl 3-hydroxyundecanoate** as an internal standard for the quantification of other fatty acid methyl esters or similar analytes in a biological matrix (e.g., plasma, cell culture media).

Materials and Reagents

- **Methyl 3-hydroxyundecanoate** (analytical standard grade)

- Analyte(s) of interest (analytical standard grade)
- Solvents: Methanol, Chloroform, Hexane (all HPLC or GC grade)
- Derivatization agent (if analyzing free fatty acids): Methanolic HCl or BF₃-Methanol
- Internal Standard Spiking Solution: Prepare a stock solution of **Methyl 3-hydroxyundecanoate** in methanol (e.g., 1 mg/mL) and create working solutions by serial dilution.
- Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte(s) and a constant concentration of the internal standard.

Sample Preparation (Lipid Extraction)

- To 100 µL of sample (e.g., plasma), add 10 µL of the **Methyl 3-hydroxyundecanoate** internal standard working solution.
- Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes.
- Centrifuge at 3000 x g for 10 minutes to separate the layers.
- Carefully collect the lower organic layer containing the lipids.
- Dry the organic extract under a gentle stream of nitrogen.

Derivatization (Methylation of Free Fatty Acids)

This step is necessary if you are quantifying free fatty acids. If your analytes are already in the methyl ester form, you can skip to step 4.

- To the dried lipid extract, add 500 µL of 2.5% methanolic HCl.
- Incubate at 80°C for 1 hour.
- Allow the sample to cool to room temperature.

- Add 1 mL of hexane and 200 µL of water.
- Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
- Transfer the upper hexane layer containing the fatty acid methyl esters to a new vial for GC-MS analysis.

GC-MS Instrumental Parameters

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B or equivalent
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume	1 µL
Inlet Temperature	250°C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temp 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer	Agilent 5977B or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Source Temp	230°C
MS Quad Temp	150°C
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan (for method development)

Data Analysis

- Identify the retention times for the analyte(s) and **Methyl 3-hydroxyundecanoate**.
- For quantification, use specific ions for the analyte(s) and the internal standard. A characteristic fragment ion for 3-hydroxy fatty acid methyl esters is often found at m/z 103.[\[7\]](#)

- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.

Hypothetical Quantitative Data (GC-MS)

Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
Analyte X	12.5	145	74, 87
Methyl 3-hydroxyundecanoate (IS)	14.2	103	74, 131, 185

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of more polar metabolites where derivatization is not desired.

Materials and Reagents

- **Methyl 3-hydroxyundecanoate** (analytical standard grade)
- Analyte(s) of interest (analytical standard grade)
- Solvents: Acetonitrile, Methanol, Water, Formic Acid (all LC-MS grade)
- Internal Standard Spiking Solution: Prepare a stock solution of **Methyl 3-hydroxyundecanoate** in methanol (e.g., 1 mg/mL) and create working solutions.
- Calibration Standards: Prepare a series of calibration standards in a relevant matrix.

Sample Preparation (Protein Precipitation)

- To 50 μ L of sample (e.g., plasma), add 200 μ L of cold acetonitrile containing the **Methyl 3-hydroxyundecanoate** internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

Parameter	Recommended Setting
Liquid Chromatograph	Waters ACQUITY UPLC or equivalent
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Mass Spectrometer	SCIEX Triple Quad 6500+ or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Ion Source Gas 1	50 psi
Ion Source Gas 2	60 psi
Curtain Gas	35 psi
Temperature	500°C
IonSpray Voltage	5500 V
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Data Analysis

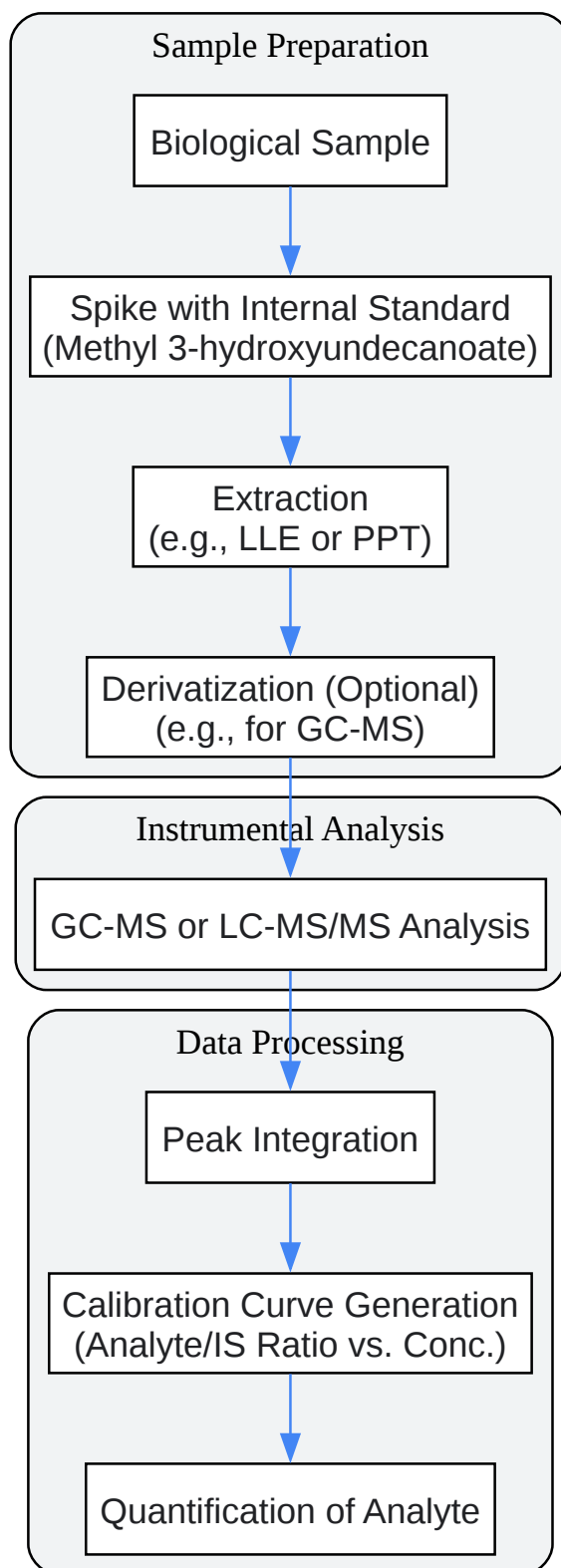
- Optimize MRM transitions (precursor and product ions) for the analyte(s) and **Methyl 3-hydroxyundecanoate** by infusing the pure standards.
- Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

- Quantify the analyte in unknown samples using the calibration curve.

Hypothetical Quantitative Data (LC-MS/MS)

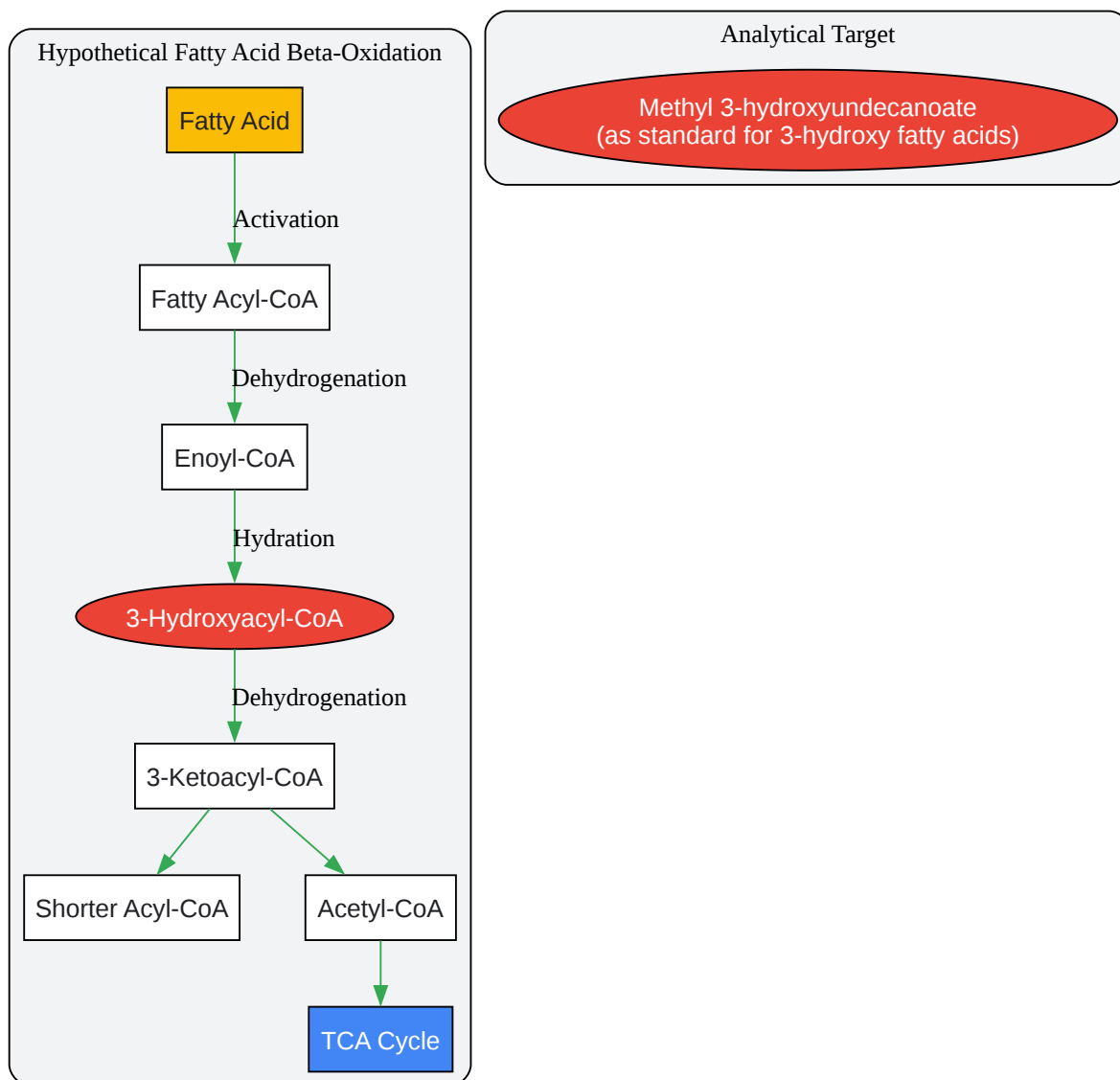
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Analyte Y	250.2	150.1	20
Methyl 3-hydroxyundecanoate (IS)	217.2 [M+H] ⁺	103.1	15

Visualizations



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Caption: Workflow for quantitative analysis using an internal standard.



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Caption: Hypothetical involvement of 3-hydroxy fatty acids in metabolism.

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